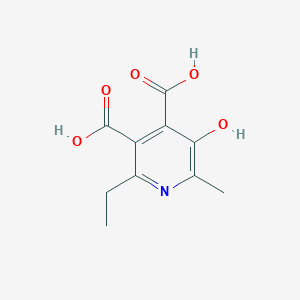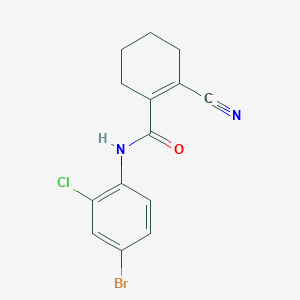
N-(4-Bromo-2-chlorophenyl)-2-cyanocyclohex-1-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromo-2-chlorophenyl)-2-cyanocyclohex-1-ene-1-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromine and chlorine-substituted phenyl ring attached to a cyanocyclohexene carboxamide moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-chlorophenyl)-2-cyanocyclohex-1-ene-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-2-chloroaniline with a suitable cyanocyclohexene derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromo-2-chlorophenyl)-2-cyanocyclohex-1-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N-(4-Bromo-2-chlorophenyl)-2-cyanocyclohex-1-ene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-Bromo-2-chlorophenyl)-2-cyanocyclohex-1-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-N-(4-chlorophenyl)acetamide
- N-(4-Bromo-2-chlorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
- N-(4-Bromo-2-chlorophenyl)-2-(2,4,6-trichlorophenoxy)acetamide
Uniqueness
N-(4-Bromo-2-chlorophenyl)-2-cyanocyclohex-1-ene-1-carboxamide stands out due to its unique combination of a bromine and chlorine-substituted phenyl ring with a cyanocyclohexene carboxamide moiety.
Propriétés
Numéro CAS |
89611-33-6 |
|---|---|
Formule moléculaire |
C14H12BrClN2O |
Poids moléculaire |
339.61 g/mol |
Nom IUPAC |
N-(4-bromo-2-chlorophenyl)-2-cyanocyclohexene-1-carboxamide |
InChI |
InChI=1S/C14H12BrClN2O/c15-10-5-6-13(12(16)7-10)18-14(19)11-4-2-1-3-9(11)8-17/h5-7H,1-4H2,(H,18,19) |
Clé InChI |
ATOSSGJRDJGKID-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C(C1)C#N)C(=O)NC2=C(C=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate](/img/structure/B14375210.png)
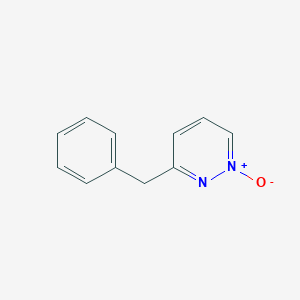
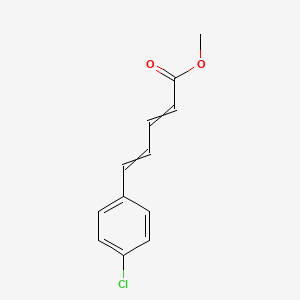

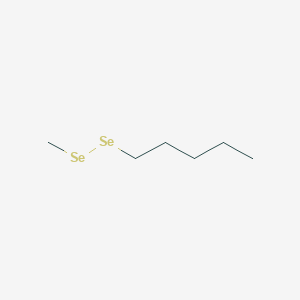
![4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one](/img/structure/B14375244.png)

![N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide](/img/structure/B14375252.png)
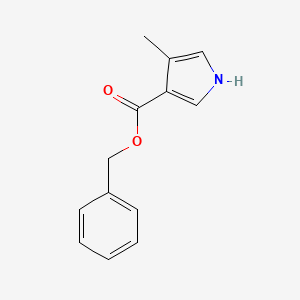
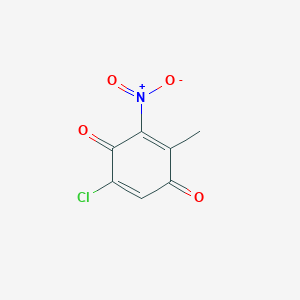
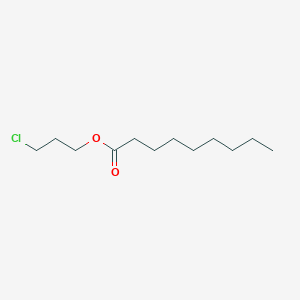
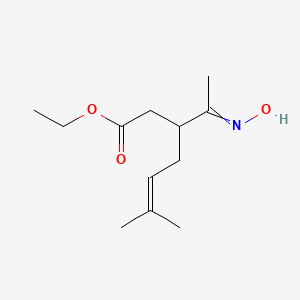
![5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one](/img/structure/B14375288.png)
